molecular formula C7H13NO3S B1265417 N-Acetyl-dl-penicillamine CAS No. 59-53-0

N-Acetyl-dl-penicillamine

Cat. No.: B1265417
CAS No.: 59-53-0
M. Wt: 191.25 g/mol
InChI Key: MNNBCKASUFBXCO-UHFFFAOYSA-N
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Description

N-Acetyl-DL-penicillamine: is a thiol compound often used in various scientific studies. It is a derivative of penicillamine, an amino acid metabolite of penicillin, although it does not possess antibiotic properties. This compound is known for its applications in nitric oxide research and as a heavy metal chelator .

Mechanism of Action

Target of Action

N-Acetyl-dl-penicillamine (NAP or NAPA) is a chelating agent . It primarily targets heavy metals, such as copper and mercury, in the body . It also interacts with nitric oxide donor molecules such as S-nitroso-N-acetyl-dl-penicillamine (SNAP) and sodium nitroprusside (SNP) .

Mode of Action

NAP interacts with its targets through chelation, a process that involves the formation of multiple bonds between a single metal ion and more than one donor atom . In the case of copper, for example, one atom of copper combines with two molecules of penicillamine . This interaction results in the formation of stable, soluble complexes that can be excreted from the body .

Biochemical Pathways

The primary biochemical pathway affected by NAP is the excretion pathway of heavy metals. By forming stable, soluble complexes with heavy metals, NAP facilitates their removal from the body . This can help to reduce the toxic effects of heavy metal accumulation in the body.

Pharmacokinetics

It is known that the compound has a biological half-life of mercury and decreases liver, kidney, brain, and blood mercury levels, as well as increases urinary excretion of mercury in a concentration-dependent manner .

Result of Action

The primary result of NAP’s action is the reduction of heavy metal levels in the body. By forming soluble complexes with heavy metals, NAP facilitates their excretion, thereby reducing their accumulation and toxicity . Additionally, NAP is often used as a control molecule in studies involving nitric oxide donor molecules .

Biochemical Analysis

Biochemical Properties

N-Acetyl-dl-penicillamine plays a significant role in biochemical reactions due to its ability to chelate heavy metals such as mercury, lead, and copper. It interacts with enzymes and proteins by binding to metal ions, thereby inhibiting their activity. For example, this compound inhibits the binding of methyl mercury to isolated human erythrocytes and removes methyl mercury ions from blood cells . This interaction is crucial for reducing the toxicity of heavy metals in biological systems.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to reduce the biological half-life of mercury and decrease mercury levels in the liver, kidney, brain, and blood . This reduction in mercury levels leads to increased urinary excretion of mercury, thereby mitigating its toxic effects on cells.

Metabolic Pathways

This compound is involved in metabolic pathways related to metal detoxification. It interacts with enzymes and cofactors that facilitate the chelation and excretion of heavy metals. For example, this compound enhances the urinary excretion of mercury by forming stable complexes with mercury ions . This interaction with metabolic pathways helps to reduce the overall burden of heavy metals in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-DL-penicillamine is synthetically prepared and is a racemic mixture of the D and L isomers. The synthesis involves the acetylation of penicillamine, which can be achieved through various chemical reactions. One common method involves the reaction of penicillamine with acetic anhydride under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar acetylation reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product in a crystalline form .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-DL-penicillamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

N-Acetyl-DL-penicillamine is unique in its combination of properties, but it can be compared to other similar compounds:

These compounds share some functional similarities but differ in their specific applications and molecular targets.

Properties

IUPAC Name

2-acetamido-3-methyl-3-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNBCKASUFBXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870390
Record name N-Acetyl-3-sulfanylvaline
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Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59-53-0, 90580-84-0
Record name N-Acetyl-3-mercaptovaline
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Record name N-Acetyl-DL-penicillamine
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Record name N-Acetyl-3-sulfanylvaline
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Record name N-acetyl-3-mercapto-DL-valine
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Record name N-ACETYLPENICILLAMINE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: N-Acetyl-dl-penicillamine (NAP) primarily acts as a metal chelator and nitric oxide (NO) donor. Its mechanism of action depends on the context:

  • Metal Chelation: NAP can bind to heavy metals like mercury and cadmium, forming stable complexes that facilitate their excretion from the body. [, , ] This interaction directly reduces the concentration of free metal ions, mitigating their toxic effects. []
  • Nitric Oxide Donation: NAP can release NO, a signaling molecule with diverse physiological roles, including vasodilation and modulation of enzyme activity. [, , ] The released NO can interact with various cellular targets, such as guanylate cyclase, leading to downstream effects like cGMP production and subsequent physiological responses. [, ]

A:

    ANone: The provided abstracts do not suggest that NAP possesses intrinsic catalytic properties. It primarily acts as a reagent, either through metal chelation or NO donation.

    A: While the provided abstracts do not explicitly discuss NAP's inherent stability, they highlight its effectiveness as an oral agent for protecting against mercury chloride toxicity in rats. [] This suggests a certain degree of stability under physiological conditions. Further research is needed to determine specific stability profiles and potential formulation strategies for enhancing its properties.

    ANone: The provided abstracts don't delve into specific SHE regulations concerning NAP. As with any chemical reagent, handling NAP requires adherence to standard laboratory safety procedures and appropriate waste disposal protocols.

    A:

    • Absorption: NAP demonstrates effective oral absorption, as evidenced by its protective effects against mercury chloride in rats when administered orally. []
    • Distribution: Studies using radiolabeled mercury in mice show that NAP can effectively mobilize mercury from various tissues, including the brain. [] This suggests that NAP can cross the blood-brain barrier.
    • Metabolism and Excretion: While the provided abstracts don't provide specific details on its metabolism, the increased mercury excretion in mice following NAP administration indicates that it facilitates the elimination of the metal-NAP complex, likely through urine and feces. [, ]

    ANone: Several studies highlight the efficacy of NAP:

    • In vitro: NAP effectively inhibits the cysteine protease papain in a time- and concentration-dependent manner. [] It also reduces cell viability in fibroblasts, keratinocytes, and NA cells (an epithelial cancer cell line) in a dose-dependent manner. []
    • In vivo: NAP protects rats from the lethal effects of mercury chloride when administered orally. [] It also demonstrates efficacy in mobilizing methylmercury from various tissues in mice, including the brain. []

    ANone: The provided abstracts do not provide specific information on resistance or cross-resistance mechanisms associated with NAP. Further research is needed to investigate the potential for the development of resistance to its effects.

    ANone:

    • Toxicity: NAP appears less toxic than dl-penicillamine in rats, as determined by acute toxicity studies. []

    A: One study demonstrates the incorporation of NAP into silicone rubber films for controlled NO release using light as an external trigger. [] This approach highlights a potential drug delivery strategy for achieving localized and controlled NO release with potential applications in various biomedical contexts.

    ANone: The provided abstracts don't mention specific biomarkers directly linked to NAP's efficacy or toxicity. Further research is needed to identify potential biomarkers for monitoring its effects.

    A: While not explicitly stated in the abstracts, High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection is likely used for quantifying NAP and its metabolites in biological samples. [] Other analytical techniques, such as mass spectrometry, could be employed for more comprehensive characterization.

    ANone: The provided abstracts do not provide details on the environmental impact or degradation pathways of NAP. This area warrants further investigation to assess its potential environmental implications.

    ANone: The provided abstracts do not discuss the specific validation procedures for analytical methods used to quantify NAP. As with any analytical method, validation is crucial to ensure accuracy, precision, and reliability of the obtained data.

    ANone: The abstracts lack information regarding the specific quality control and assurance measures employed for NAP. Such measures are essential during development, manufacturing, and distribution to ensure consistency, safety, and efficacy.

    ANone: The provided abstracts don't address the immunogenicity of NAP. Further research is needed to investigate its potential to induce an immune response and explore potential mitigation strategies if necessary.

    ANone: The provided abstracts don't delve into NAP's interactions with drug transporters. Investigating these interactions is crucial for understanding its absorption, distribution, and elimination profile.

    ANone: The provided abstracts don't mention any potential for NAP to induce or inhibit drug-metabolizing enzymes. Further research is necessary to assess its potential impact on the metabolism of other drugs.

    ANone: The provided abstracts don't explicitly discuss NAP's biocompatibility or biodegradability. While its use in biological studies suggests a degree of biocompatibility, further research is needed for a comprehensive understanding of its interactions with biological systems and its potential for degradation.

    ANone:

    • Metal Chelation: Dimercaptosuccinic acid (DMSA) and dimercaprol (BAL) are alternative chelating agents used for heavy metal poisoning. DMSA, like NAP, can be administered orally, while BAL is typically administered intramuscularly. []
    • Nitric Oxide Donation: Other NO donors include sodium nitroprusside (SNP), S-nitrosoglutathione (GSNO), and 3-morpholinosydnonimine (SIN-1). [, , , ] These compounds differ in their NO release kinetics, half-lives, and potential side effects.

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